Differentiated Hepatotoxicity Profile: Regelidine Lacks Direct Cytotoxicity on Hepatocytes vs. Potent Toxicity of Triptolide
In a comparative hepatotoxicity screening, Regelidine demonstrated a distinct toxicity profile. Unlike triptolide, which potently inhibited the viability of L-02 and AML-12 hepatocyte cell lines with IC₅₀ values of 28.06 nM and 27.77 nM respectively, Regelidine showed no inhibitory activity at the highest tested concentration of 25 μM, resulting in an IC₅₀ categorized as 'NA' [1]. This indicates a >890-fold lower direct hepatocyte toxicity for Regelidine compared to triptolide in these models. Notably, both compounds reduced fluorescence in a zebrafish liver model, suggesting that Regelidine's in vivo effects in that specific assay may be mediated through indirect mechanisms rather than direct cytotoxicity [2].
| Evidence Dimension | In vitro cytotoxicity against hepatocyte cell lines (IC₅₀) |
|---|---|
| Target Compound Data | Regelidine: IC₅₀ = NA (no inhibition up to 25 μM) |
| Comparator Or Baseline | Triptolide: IC₅₀ = 28.06 nM (L-02 cells) and 27.77 nM (AML-12 cells) |
| Quantified Difference | >890-fold lower direct hepatotoxicity for Regelidine |
| Conditions | CCK-8 viability assay on L-02 and AML-12 human hepatocyte cell lines; tested concentration up to 25 μM |
Why This Matters
For researchers investigating the mechanism of action of Tripterygium compounds, Regelidine provides a tool to isolate and study non-cytotoxic pathways, avoiding the confounding variable of direct cell death that is inherent to triptolide.
- [1] Li M, et al. Table 4: 50% inhibitory concentration (IC50) value. BMC Complement Med Ther. 2023 Jan 10;23(1):9. doi: 10.1186/s12906-023-03847-7. View Source
- [2] Li M, et al. Screening of major hepatotoxic components of Tripterygium wilfordii based on hepatotoxic injury patterns. BMC Complement Med Ther. 2023 Jan 10;23(1):9. doi: 10.1186/s12906-023-03847-7. View Source
